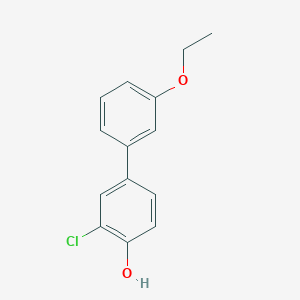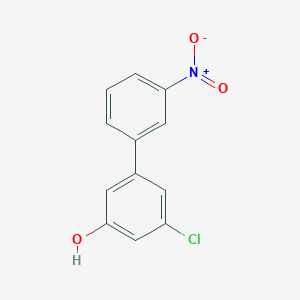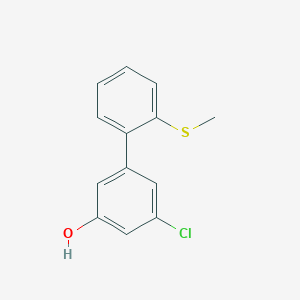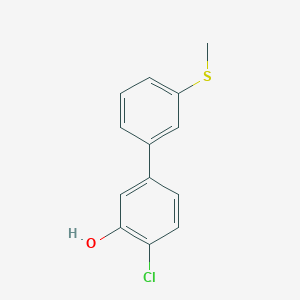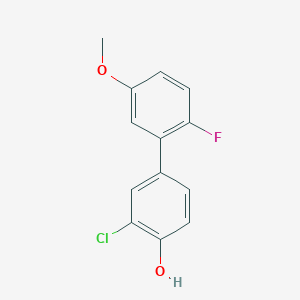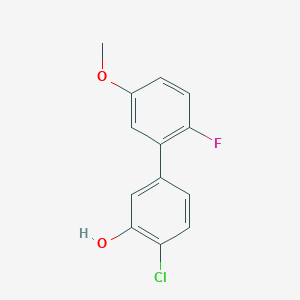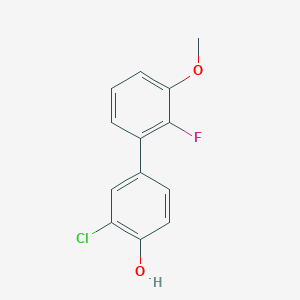
3-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% (3CFM) is an organic compound belonging to the family of phenols. It is a versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. 3CFM has been used in various scientific research applications and is known to have biochemical and physiological effects.
Scientific Research Applications
3-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% has been used in various scientific research applications, including in the synthesis of pharmaceuticals, in the study of enzyme inhibition, and in the development of new materials. It has also been used in the synthesis of fluorescent probes for biological imaging and in the development of organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. It is also thought to be involved in the regulation of cell cycle progression, apoptosis, and DNA repair.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% are not yet fully understood. However, it has been shown to have an inhibitory effect on the activity of cytochrome P450, and it has been suggested that it may have anti-cancer effects. In addition, it has been shown to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% in laboratory experiments include its availability, low cost, and ease of synthesis. However, there are some limitations to using 3-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% in laboratory experiments. For example, it is difficult to purify and its solubility in polar solvents is limited. In addition, its mechanism of action is still not fully understood, making it difficult to predict its effects in certain experimental conditions.
Future Directions
The future directions for 3-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% research include further elucidation of its mechanism of action, development of new synthetic methods, and investigation of its potential applications in the pharmaceutical and materials industries. In addition, further research is needed to explore its potential therapeutic applications, such as its potential anti-cancer and anti-inflammatory effects. Finally, further research is needed to explore its potential toxicity and safety profile.
Synthesis Methods
3-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% can be synthesized through a multi-step process involving the condensation of 2-fluoro-5-methoxybenzaldehyde and 3-chlorophenol in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a polar aprotic solvent, such as dimethyl sulfoxide or dimethylformamide, at a temperature of around 100°C. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.
properties
IUPAC Name |
3-chloro-5-(2-fluoro-5-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-11-2-3-13(15)12(7-11)8-4-9(14)6-10(16)5-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIJCUOQAAGIMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685985 |
Source


|
| Record name | 5-Chloro-2'-fluoro-5'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol | |
CAS RN |
1261982-98-2 |
Source


|
| Record name | 5-Chloro-2'-fluoro-5'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


